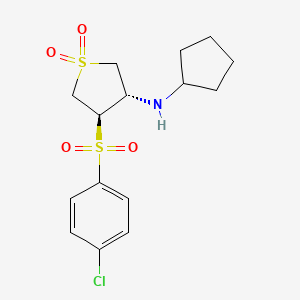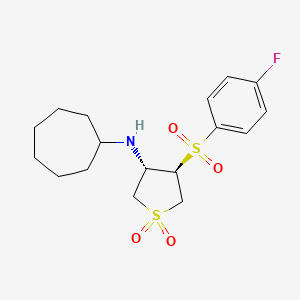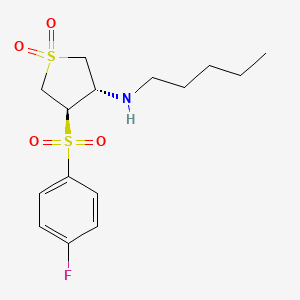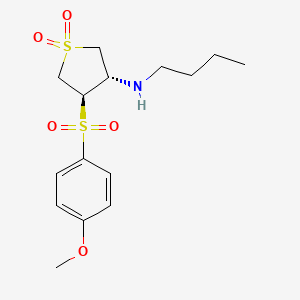
(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-(CYCLOPENTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-(CYCLOPENTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-(CYCLOPENTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE involves several steps, typically starting with the preparation of the core thiolane ring. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like halides or other nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-(CYCLOPENTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-(CYCLOPENTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-(CYCLOPENTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE stands out due to its unique structural features and potential applications. Similar compounds may include other thiolane derivatives or sulfonyl-containing molecules. Each of these compounds has distinct properties and uses, but this compound is particularly notable for its versatility and potential in various fields.
Properties
IUPAC Name |
(3S,4R)-4-(4-chlorophenyl)sulfonyl-N-cyclopentyl-1,1-dioxothiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S2/c16-11-5-7-13(8-6-11)23(20,21)15-10-22(18,19)9-14(15)17-12-3-1-2-4-12/h5-8,12,14-15,17H,1-4,9-10H2/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWMOCKQWPGGMN-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7834396.png)
![(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7834404.png)

![(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-[(3-METHYLBUTYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7834415.png)

![(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7834426.png)

![3-[(4-METHOXYPHENYL)SULFONYL]-4-[(4-METHYLBENZYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE](/img/structure/B7834449.png)
![(3S4R)-3-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7834458.png)
![(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7834470.png)
![3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE](/img/structure/B7834474.png)
![(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7834492.png)
![3-[(4-CHLOROPHENYL)SULFONYL]-4-{[2-(2-THIENYL)ETHYL]AMINO}TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE](/img/structure/B7834496.png)
![3-[(4-CHLOROPHENYL)SULFONYL]-4-[(3,4-DIMETHOXYBENZYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE](/img/structure/B7834499.png)
